molecular formula C6H8O5 B568266 (2S,4S)-Methyl4-hydroxy-5-oxotetrahydrofuran-2-carboxylate CAS No. 120742-29-2

(2S,4S)-Methyl4-hydroxy-5-oxotetrahydrofuran-2-carboxylate

Cat. No.: B568266
CAS No.: 120742-29-2
M. Wt: 160.125
InChI Key: UNSIDMOABLNHFX-IMJSIDKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4S)-Methyl4-hydroxy-5-oxotetrahydrofuran-2-carboxylate is a chiral compound with significant importance in organic chemistry. This compound is a derivative of tetrahydrofuran, a five-membered ring containing one oxygen atom. The presence of hydroxyl and carboxylate groups makes it a versatile intermediate in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-Methyl4-hydroxy-5-oxotetrahydrofuran-2-carboxylate typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and purity of the desired product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-Methyl4-hydroxy-5-oxotetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

(2S,4S)-Methyl4-hydroxy-5-oxotetrahydrofuran-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,4S)-Methyl4-hydroxy-5-oxotetrahydrofuran-2-carboxylate involves its interaction with various molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. The compound can also participate in nucleophilic and electrophilic reactions, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4S)-Methyl4-hydroxy-5-oxotetrahydrofuran-2-carboxylate is unique due to its specific stereochemistry and functional groups, which make it a valuable intermediate in various chemical reactions and synthesis processes. Its versatility and reactivity distinguish it from other similar compounds.

Properties

CAS No.

120742-29-2

Molecular Formula

C6H8O5

Molecular Weight

160.125

IUPAC Name

methyl (2S,4S)-4-hydroxy-5-oxooxolane-2-carboxylate

InChI

InChI=1S/C6H8O5/c1-10-6(9)4-2-3(7)5(8)11-4/h3-4,7H,2H2,1H3/t3-,4-/m0/s1

InChI Key

UNSIDMOABLNHFX-IMJSIDKUSA-N

SMILES

COC(=O)C1CC(C(=O)O1)O

Synonyms

D-threo-Pentaric acid, 3-deoxy-, 1,4-lactone, 5-methyl ester (9CI)

Origin of Product

United States

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